3,3-Dimethyl-1-(o-tolyl)butan-1-amine hydrochloride
Overview
Description
3,3-Dimethyl-1-(o-tolyl)butan-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H22ClN and its molecular weight is 227.77 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of chemical compounds involve intricate processes to understand their structure and properties. For example, Chiang et al. (2009) constructed a minilibrary through solution-phase synthesis, coupling core amino compounds with carboxylic acids via amide bond formation to study cytotoxicity against cancer cells (Chiang et al., 2009). Similarly, Kowalczyk (2008) focused on the synthesis and molecular structure of quaternary ammonium derivatives, characterized by FTIR, Raman, and NMR spectroscopy, showcasing the importance of detailed molecular analysis (Kowalczyk, 2008).
Medicinal Chemistry and Drug Design
- Research in medicinal chemistry and drug design is pivotal for discovering new therapeutic agents. Pettit et al. (2003) synthesized and evaluated the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides, highlighting the synthetic strategies and biological evaluations critical in drug development (Pettit et al., 2003).
Material Science and Polymer Chemistry
- The development of new materials, including polymers, plays a crucial role in various applications from biomedical to industrial uses. For instance, Ferruti et al. (2002) discussed poly(amido-amine)s, synthetic tert-amino polymers obtained by stepwise polyaddition, for their potential in biomedical applications, showcasing the broad applicability of synthesized compounds in creating new materials (Ferruti et al., 2002).
Biocatalysis and Green Chemistry
- Biocatalysis represents a significant area of research focusing on the use of enzymes and microorganisms to catalyze chemical reactions, often aiming for greener and more sustainable processes. The work by Ducrot et al. (2021) on biocatalytic reductive amination using native amine dehydrogenases for the synthesis of short chiral alkyl amines and amino alcohols illustrates the integration of biocatalysis in synthesizing valuable chemical products (Ducrot et al., 2021).
Environmental Science
- The interaction of chemical compounds with the environment, including their degradation and the formation of byproducts, is an essential aspect of environmental science. Studies like the one conducted by Deng et al. (2020) on the effects of amines on the formation and photodegradation of dichloronitromethane under UV/chlorine disinfection contribute valuable insights into the environmental impact of chemical substances (Deng et al., 2020).
Properties
IUPAC Name |
3,3-dimethyl-1-(2-methylphenyl)butan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-10-7-5-6-8-11(10)12(14)9-13(2,3)4;/h5-8,12H,9,14H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFURPTACHIZVOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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